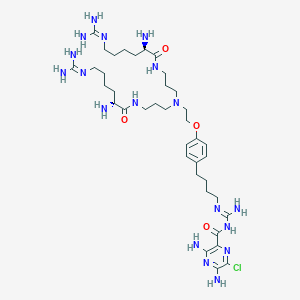

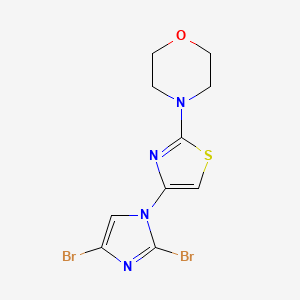

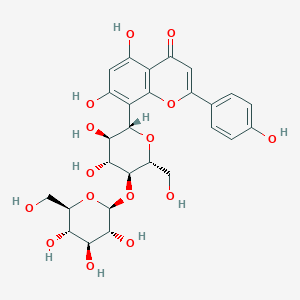

![molecular formula C17H15FN4O2 B611771 4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide CAS No. 2009052-76-8](/img/structure/B611771.png)

4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide (4-FP-MPMPC) is a novel chemical compound with a wide range of potential applications in various scientific fields. It has been studied extensively in the past few years and has been shown to have various biological and biochemical effects.

Applications De Recherche Scientifique

Negative Allosteric Modulator of mGlu2 Receptors

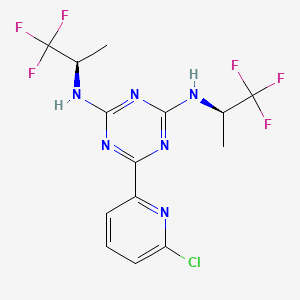

VU6001966 is a potent and selective negative allosteric modulator of mGlu2 receptors . It has an IC50 value of 78 nM, indicating its high affinity for these receptors . It exhibits over 350-fold selectivity for mGlu2 over mGlu3 .

Selectivity Over Other Receptors

In addition to its selectivity for mGlu2 over mGlu3, VU6001966 also exhibits selectivity over other metabotropic glutamate receptors (mGluRs) and a panel of G protein-coupled receptors (GPCRs), ion channels, and transporters .

Antidepressant-like Effects

VU6001966 has been shown to induce antidepressant-like effects in mouse models of chronic stress . This suggests potential applications in the treatment of mood disorders.

Enhancement of Thalamocortical Transmission

Research has shown that VU6001966 can enhance thalamocortical transmission . This could have implications for conditions related to thalamocortical dysrhythmia, such as Parkinson’s disease and epilepsy.

CNS Penetration

VU6001966 is CNS penetrant , meaning it can cross the blood-brain barrier. This is a crucial property for drugs that are intended to act on targets within the central nervous system.

Potential Use as an mGlu2 PET Tracer

VU6001966 has been suggested as a potential mGlu2 PET tracer . This would allow for the visualization of mGlu2 receptors in the brain, which could be useful in research and diagnosis of various neurological conditions.

Effects on Membrane Properties

VU6001966 has been found to have minimal effects on membrane properties in neuronal ensembles . This could be relevant in studies investigating neuronal function and signaling.

Effects on Spike Firing

No differences were observed between neurons in spike firing in response to positive current injections in any treatment group when VU6001966 was administered . This could have implications for understanding how VU6001966 affects neuronal excitability and synaptic transmission.

Mécanisme D'action

Target of Action

VU6001966 primarily targets the metabotropic glutamate receptor 2 (mGlu2) . This receptor is part of the G protein-coupled receptor family and plays a crucial role in the central nervous system. It is involved in various neurological processes, including cognition, anxiety, and perception of pain .

Mode of Action

VU6001966 acts as a negative allosteric modulator of the mGlu2 receptor . This means it binds to a site on the receptor separate from the active site, leading to a conformational change that reduces the receptor’s activity. Specifically, VU6001966 has an IC50 of 78 nM for mGlu2, indicating a high degree of potency .

Biochemical Pathways

The primary biochemical pathway affected by VU6001966 is the glutamatergic neurotransmission pathway, mediated by the mGlu2 receptor . By acting as a negative allosteric modulator, VU6001966 reduces the activity of this pathway, which can have downstream effects on various neurological processes.

Pharmacokinetics

VU6001966 exhibits excellent central nervous system (CNS) penetration . This property is crucial for its effectiveness, as it allows the compound to cross the blood-brain barrier and exert its effects directly on the mGlu2 receptors in the brain .

Result of Action

The molecular effect of VU6001966 is the reduction of mGlu2 receptor activity . On a cellular level, this leads to changes in glutamatergic neurotransmission. Notably, VU6001966 has been observed to induce antidepressant-like effects in mouse models of chronic stress .

Propriétés

IUPAC Name |

4-(4-fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O2/c1-22-7-6-13(21-22)10-24-16-9-20-15(17(19)23)8-14(16)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H2,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSNPJKQBYVHBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)COC2=CN=C(C=C2C3=CC=C(C=C3)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide | |

Q & A

A: VU6001966 binds to an allosteric site on the mGlu2 receptor, distinct from the glutamate binding site [, ]. This binding allosterically modulates receptor function, decreasing its affinity for glutamate and reducing downstream signaling [, ]. As mGlu2 receptors are predominantly pre-synaptic and negatively regulate glutamate release, VU6001966 ultimately leads to increased glutamatergic signaling [, ].

A: Researchers have investigated SAR by modifying the core structure of VU6001192, a precursor to VU6001966 []. These modifications led to the development of a simplified scaffold with improved potency and CNS penetration. For example, replacing the benzodiazepine core of VU6001192 with a truncated picolinamide core resulted in VU6001966, exhibiting improved mGlu2 inhibition (IC50 = 78 nM) and CNS penetration (Kp = 1.9) [].

A: Yes, VU6001966 has been successfully employed in preclinical studies. For example, it attenuated the interoceptive effects of alcohol in rats, suggesting that mGlu2 modulation may play a role in alcohol use disorder []. Additionally, systemic administration of VU6001966 enhanced the acquisition of trace-fear conditioning learning in mice, highlighting the potential of mGlu2 modulation for cognitive enhancement [].

A: VU6001966's selectivity for mGlu2 and favorable pharmacological properties make it a promising tool compound for studying mGlu2 function in vivo []. Its successful application in animal models of alcohol use disorder and cognitive impairment suggests potential therapeutic applications in these areas [, ]. Additionally, the development of a positron emission tomography (PET) ligand based on the VU6001966 scaffold, [11C]13, allows for in vivo imaging of mGlu2 distribution and occupancy in the brain, paving the way for translational research in humans [, ].

A: While VU6001966 demonstrates excellent selectivity for mGlu2 over mGlu3, it's essential to acknowledge its limitations. The compound's long-term effects and potential toxicity profile require further investigation []. Additionally, the development of specific and sensitive analytical methods for quantifying VU6001966 in biological samples is crucial for accurately assessing its pharmacokinetic properties and ensuring reliable research outcomes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

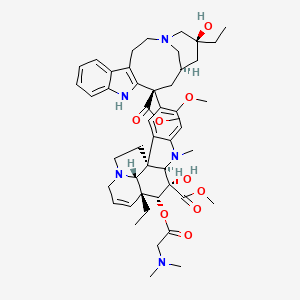

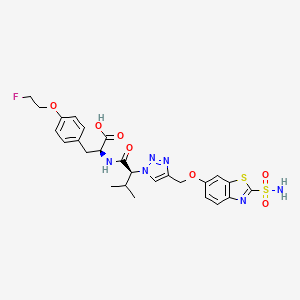

![methyl (1R,13Z,16S)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B611688.png)

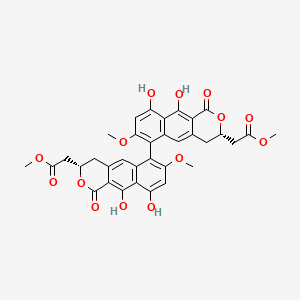

![3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine](/img/structure/B611700.png)